Inhibiteur de Cdk2 II

Vue d'ensemble

Description

Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a critical target for cancer therapy. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby preventing tumor growth and proliferation .

Applications De Recherche Scientifique

Cdk2 Inhibitor II has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .

Mode of Action

Cdk2 Inhibitor II interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .

Pharmacokinetics

It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .

Result of Action

The inhibition of CDK2 by Cdk2 Inhibitor II has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .

Action Environment

The action, efficacy, and stability of Cdk2 Inhibitor II can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of Cdk2 Inhibitor II.

Analyse Biochimique

Biochemical Properties

Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by Cdk2 Inhibitor II has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .

Cellular Effects

Cdk2 Inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .

Molecular Mechanism

The mechanism of action of Cdk2 Inhibitor II involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of Cdk2 Inhibitor II change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of Cdk2 Inhibitor II leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .

Dosage Effects in Animal Models

In animal models, the effects of Cdk2 Inhibitor II vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .

Metabolic Pathways

Cdk2 Inhibitor II is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .

Subcellular Localization

Cdk2 Inhibitor II is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2 Inhibitor II typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a halo derivative in the presence of a potassium carbonate and dimethylformamide system to afford the targeted compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Cdk2 Inhibitor II involves scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions. This process often includes optimization of reaction parameters, purification steps, and quality control measures to ensure consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Cdk2 Inhibitor II undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of Cdk2 Inhibitor II .

Comparaison Avec Des Composés Similaires

Cdk2 Inhibitor II is unique compared to other CDK inhibitors due to its high selectivity for CDK2 over other CDK family members. Similar compounds include:

Palbociclib: A selective inhibitor of CDK4 and CDK6.

Ribociclib: Another selective inhibitor of CDK4 and CDK6.

Abemaciclib: Inhibits CDK4, CDK6, and to a lesser extent, CDK2

Cdk2 Inhibitor II stands out due to its specificity for CDK2, making it a valuable tool for studying CDK2-related pathways and for developing targeted cancer therapies .

Activité Biologique

Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, particularly in the transition between the G1 and S phases. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by aberrant CDK2 activity. This article explores the biological activity of Cdk2 Inhibitor II, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for cancer treatment.

CDK2 is involved in phosphorylating key proteins that regulate cell cycle progression. It forms complexes with cyclins (notably Cyclin A and Cyclin E) to activate downstream signaling pathways that promote cell proliferation. Inhibition of CDK2 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms through which Cdk2 Inhibitor II exerts its effects include:

- Cell Cycle Arrest : Cdk2 Inhibitor II induces G1/S and G2/M phase arrest by preventing the phosphorylation of retinoblastoma protein (Rb) and other substrates critical for cell cycle progression.

- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased activation of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2 .

Efficacy in Cancer Models

Cdk2 Inhibitor II has demonstrated significant anti-cancer activity across various preclinical models. Notably, it has shown effectiveness against breast cancer and other malignancies characterized by CDK2 overactivity.

Case Studies

- Breast Cancer : In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), Cdk2 Inhibitor II exhibited pronounced cytotoxicity with an IC50 value of approximately 6.32 µM. The compound effectively induced apoptosis and blocked cell proliferation by arresting the cell cycle at the G2/M phase .

- Resistance Mechanisms : Research has highlighted the role of CDK2 in overcoming resistance to CDK4/6 inhibitors in breast cancer. Cdk2 Inhibitor II restored sensitivity to these treatments by re-establishing normal cell cycle control, suggesting its potential as a combination therapy .

- Selectivity : Preclinical studies have shown that Cdk2 Inhibitor II selectively inhibits CDK2 over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Comparative Biological Activity

The following table summarizes the biological activity of Cdk2 Inhibitor II compared to other known CDK inhibitors:

| Compound | Target | IC50 (µM) | Mechanism of Action | Cancer Type |

|---|---|---|---|---|

| Cdk2 Inhibitor II | CDK2 | 6.32 | Induces G1/S and G2/M arrest; Apoptosis | Breast Cancer |

| Fadraciclib (CYC065) | CDK4/6 | 0.029 | Induces apoptosis; Cell cycle arrest | Various |

| Dinaciclib | CDK1/2/5/9 | 0.006 | Broad-spectrum inhibition | Hematological Malignancies |

| Flavopiridol | CDK1/2/4/6 | 0.100 | Cell cycle arrest at multiple phases | Leukemia |

Research Findings

Recent studies have further elucidated the biological activity of Cdk2 Inhibitor II:

- In Vitro Studies : Flow cytometry assays indicated that treatment with Cdk2 Inhibitor II significantly increased the percentage of cells in the G2/M phase, confirming its role in cell cycle modulation .

- In Vivo Efficacy : Animal models treated with Cdk2 Inhibitor II demonstrated reduced tumor growth rates, supporting its potential for clinical application .

Propriétés

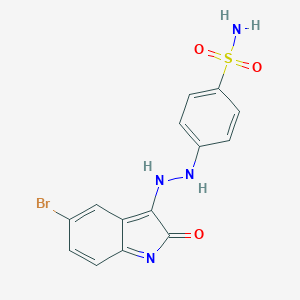

IUPAC Name |

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDDMLCHUYBHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?

A1: Cdk2 Inhibitor II acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []

Q2: How does Cdk2 Inhibitor II affect the development of Babesia bovis?

A2: Research indicates that Cdk2 Inhibitor II demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []

Q3: Has any research explored potential resistance mechanisms to Cdk2 Inhibitor II?

A3: While studies specifically investigating resistance mechanisms to Cdk2 Inhibitor II are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with Cdk2 Inhibitor II, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.

Q4: Are there any concerns regarding the stability of Cdk2 Inhibitor II in experimental settings?

A4: While not directly focusing on Cdk2 Inhibitor II, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving Cdk2 Inhibitor II and other CDK inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.